molecular formula C19H23NO3 B5878107 N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide CAS No. 6015-70-9

N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide

Katalognummer B5878107
CAS-Nummer: 6015-70-9
Molekulargewicht: 313.4 g/mol
InChI-Schlüssel: RRPXDIIYDGVDCT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide, also known as DMPEB, is a chemical compound that has been widely studied for its potential therapeutic applications. DMPEB is a member of the benzamide family, which is known for its diverse biological activities. DMPEB has been studied for its potential as an analgesic, anti-inflammatory, and anticonvulsant agent.

Wirkmechanismus

The exact mechanism of action of N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the central nervous system. N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide has been shown to act as a positive allosteric modulator of the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the activity of the GABA-A receptor, which leads to a decrease in neuronal excitability. This may explain its analgesic and anticonvulsant effects. N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide has also been shown to reduce the production of pro-inflammatory cytokines, which may explain its anti-inflammatory effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide is that it has been extensively studied in animal models, which has provided a wealth of information on its potential therapeutic applications. However, one limitation is that its exact mechanism of action is not fully understood, which may make it difficult to develop targeted therapies.

Zukünftige Richtungen

There are several potential future directions for research on N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide. One area of interest is its potential as a treatment for anxiety disorders. Another area of interest is its potential as a treatment for epilepsy. Additionally, there is interest in exploring the potential of N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide as a treatment for chronic pain and inflammatory disorders. Further research is needed to fully understand the therapeutic potential of N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide and to develop targeted therapies.

Synthesemethoden

N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylphenylamine with 3,5-diethoxybenzoyl chloride. The resulting product is then purified through column chromatography to obtain pure N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide exhibited analgesic effects in mice, suggesting that it may be useful in the treatment of pain. Another study found that N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide had anti-inflammatory effects in rats, indicating that it may be beneficial in the treatment of inflammatory disorders.

Eigenschaften

IUPAC Name

N-(2,6-dimethylphenyl)-3,5-diethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-5-22-16-10-15(11-17(12-16)23-6-2)19(21)20-18-13(3)8-7-9-14(18)4/h7-12H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPXDIIYDGVDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)C(=O)NC2=C(C=CC=C2C)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975577
Record name N-(2,6-Dimethylphenyl)-3,5-diethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethylphenyl)-3,5-diethoxybenzene-1-carboximidic acid

CAS RN

6015-70-9
Record name N-(2,6-Dimethylphenyl)-3,5-diethoxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.